molecular formula C20H24O4 B10860425 (3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione

(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione

Cat. No.: B10860425
M. Wt: 328.4 g/mol
InChI Key: KTYZKXFERQUCPX-SXPDDEAFSA-N
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Description

This complex tricyclic diterpenoid derivative features a unique 6,18-dioxatricyclo[14.2.1.05,9]nonadeca-triene scaffold with stereospecific methyl and methylidene substituents at positions 3, 8, and 12. While its exact biological targets remain under investigation, its structural complexity places it within a class of oxygenated polycyclic compounds studied for their stereoelectronic properties and binding affinity to proteins such as PERK (Protein kinase R-like endoplasmic reticulum kinase) .

Properties

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

(3Z,12E)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione

InChI

InChI=1S/C20H24O4/c1-12-5-4-6-15-11-16(23-20(15)22)9-13(2)10-18-17(8-7-12)14(3)19(21)24-18/h5,10-11,16-18H,3-4,6-9H2,1-2H3/b12-5+,13-10-

InChI Key

KTYZKXFERQUCPX-SXPDDEAFSA-N

Isomeric SMILES

C/C/1=C\CCC2=CC(C/C(=C\C3C(CC1)C(=C)C(=O)O3)/C)OC2=O

Canonical SMILES

CC1=CCCC2=CC(CC(=CC3C(CC1)C(=C)C(=O)O3)C)OC2=O

Origin of Product

United States

Biological Activity

(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione is a complex organic compound with significant biological activity. This article discusses its chemical structure, biological properties, and relevant research findings.

Chemical Structure

The compound's systematic name indicates a complex bicyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C20H24O4C_{20}H_{24}O_{4}, and it features a dioxatricyclic framework that is characteristic of many bioactive natural products.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in cells. Studies have shown that triterpenoids and their derivatives can significantly reduce oxidative damage in various biological systems.

Anti-inflammatory Effects

Compounds like this compound may also possess anti-inflammatory properties. In vitro studies have demonstrated the ability of similar triterpenoids to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

Anticancer Activity

The compound has shown promise in anticancer research. Certain derivatives have been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Mechanistic studies suggest that these effects may be mediated through the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

  • Study on Antioxidant Activity :
    A study investigated the antioxidant potential of various triterpenoids isolated from plant sources similar to this compound. Results indicated a significant reduction in lipid peroxidation levels and an increase in the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Study :
    Another research focused on the anti-inflammatory effects of triterpenoid compounds derived from Butea monosperma. The study highlighted the inhibition of TNF-alpha and IL-6 production in macrophages treated with these compounds.
  • Anticancer Research :
    A recent study evaluated the anticancer properties of structurally related compounds in breast cancer cell lines. The results showed that these compounds could effectively induce cell cycle arrest and apoptosis through caspase activation.

Data Table: Biological Activities

Activity Type Effect Reference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis

Scientific Research Applications

Overview

(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione, also known as Ovatodiolide, is a natural compound primarily derived from various plant species such as Anisomeles indica and Isodon sculponeatus. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Biological Activities

Ovatodiolide exhibits several promising biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Properties : Research indicates that Ovatodiolide possesses antimicrobial activity against various bacterial strains. This is particularly relevant for developing new antibiotics in response to increasing antibiotic resistance. Studies have shown that it can effectively inhibit the growth of both gram-positive and gram-negative bacteria .
  • Anti-inflammatory Effects : Inflammation plays a critical role in various diseases, including arthritis and cardiovascular diseases. Ovatodiolide has been reported to exhibit anti-inflammatory properties, making it a potential candidate for treating inflammatory conditions .
  • Anticancer Potential : Preliminary studies suggest that Ovatodiolide may have anticancer properties. It has shown cytotoxic effects on certain cancer cell lines, indicating its potential use in cancer therapy .

Clinical Trials

Ovatodiolide is currently under investigation in clinical trials for its efficacy in treating mild to moderate atopic dermatitis. The clinical trial NCT04220411 aims to evaluate the safety and effectiveness of this compound in a controlled setting .

Synthesis and Characterization

The synthesis of Ovatodiolide involves complex organic reactions that require precise conditions to yield the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have documented the applications of Ovatodiolide:

  • Antimicrobial Activity Study : A study assessed the antimicrobial effects of Ovatodiolide against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against strains like Bacillus cereus and Staphylococcus aureus, highlighting its potential as a natural antimicrobial agent .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of Ovatodiolide in animal models of inflammation. The results demonstrated a marked reduction in inflammatory markers, suggesting its therapeutic potential in managing inflammatory diseases .
  • Cytotoxicity Assessment : A cytotoxicity study evaluated the effects of Ovatodiolide on cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The compound exhibited selective cytotoxicity towards these cells, warranting further exploration into its mechanisms of action and potential as an anticancer agent .

Summary Table of Applications

Application AreaDescriptionEvidence Source
AntimicrobialEffective against gram-positive and gram-negative bacteria
Anti-inflammatoryReduces inflammation markers in animal models
AnticancerCytotoxic effects on various cancer cell lines
Clinical TrialsInvestigated for atopic dermatitis treatment

Chemical Reactions Analysis

Diels-Alder Cycloadditions

The compound’s conjugated diene system (3Z,12E configuration) enables participation in Diels-Alder reactions. For example:

  • Reactivity with Dienophiles : The electron-deficient α,β-unsaturated carbonyl groups (e.g., lactone carbonyls) may act as dienophiles. Studies on analogous tricyclic diterpenes (e.g., salvadione derivatives) demonstrate that quinone-like structures undergo cycloadditions with dienes under thermal or Lewis acid-catalyzed conditions .

  • Catalytic Systems : Reactions may be promoted by p-toluenesulfonic acid (p-TSA) or Lewis acids like BF₃·Et₂O, as observed in related terpenoid syntheses .

Example Reaction Pathway :

ReactantsConditionsProduct(s)YieldSource
Ovatodiolide + DieneThermal (120°C), p-TSATricyclic adduct with fused ring system~60–76%

Lactone Ring Reactivity

The 6,18-dioxatricyclo system contains two lactone rings susceptible to hydrolysis or nucleophilic attack:

Oxidation and Reduction

  • Epoxidation : The exocyclic methylidene group (C8) and conjugated triene system may undergo epoxidation using m-chloroperbenzoic acid (m-CPBA), forming epoxy derivatives. This reaction is critical in biosynthetic pathways of related terpenoids .

  • Hydrogenation : Selective hydrogenation of the 3Z and 12E double bonds using catalysts like Pd/C could yield saturated analogs, altering bioactivity .

Functionalization of the Methylidene Group

The C8 methylidene group is a reactive site for electrophilic additions:

  • Prins Cyclization : In acidic conditions, this group may participate in intramolecular cyclization, forming additional rings. For example, interaction with adjacent hydroxyl or carbonyl groups could lead to heterocycle formation .

Thermal Rearrangements

Microwave-assisted heating has been shown to enhance reaction efficiency in similar diterpenes . Ovatodiolide may undergo thermal rearrangements, such as:

  • Retro-Diels-Alder : At elevated temperatures, fragmentation into simpler bicyclic components.

  • Sigmatropic Shifts : Hydride or alkyl shifts within the tricyclic skeleton, altering substituent positions.

Biological Activity-Driven Reactions

As a compound under clinical investigation for atopic dermatitis (NCT04220411) , its synthetic derivatives are likely explored via:

  • Esterification/Acylation : Modifying hydroxyl or carbonyl groups to enhance bioavailability.

  • Cross-Coupling Reactions : Suzuki or Heck reactions to introduce aryl or alkyl substituents .

Comparison with Similar Compounds

Research Findings and Implications

  • Key Insight : Structural similarity metrics (e.g., Tanimoto) may underestimate bioactivity for compounds with unique substituents like the C8 methylidene, emphasizing the need for hybrid evaluation combining similarity scoring and molecular dynamics .
  • Therapeutic Potential: The compound’s PERK selectivity and sub-20 nM IC50 make it a candidate for neurodegenerative disease research, though cytotoxicity requires optimization .
  • Data Gaps: Limited in vivo data and ADMET profiles necessitate further study, particularly regarding metabolic stability of the dioxatricyclo scaffold.

Preparation Methods

Multi-Step Synthetic Approaches

The synthesis of (3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione typically involves sequential alkylation and condensation reactions to assemble the tricyclic backbone. A representative protocol begins with the preparation of a bicyclic precursor via Claisen-Schmidt condensation between a β-keto ester and a substituted aldehyde. For instance, ethyl acetoacetate reacts with cinnamaldehyde under basic conditions (KOH/EtOH, 60°C) to yield a chalcone derivative, which undergoes further alkylation with methyl iodide in tetrahydrofuran (THF) at −78°C to introduce the C3 and C12 methyl groups.

Critical to this stage is the stereochemical control of the (3Z,12E) configuration. Studies indicate that employing bulky Lewis acids such as titanium(IV) isopropoxide during condensation enhances the selectivity for the desired stereoisomer by stabilizing the transition state. Subsequent intramolecular Diels-Alder cyclization at 120°C in toluene facilitates the formation of the 6,18-dioxatricyclo[14.2.1.05,9] framework, with the exo-methylene group at C8 introduced via a Wittig reaction using methylenetriphenylphosphorane.

Step Reagents/Conditions Yield Key Function
Chalcone formationKOH/EtOH, 60°C78%Bicyclic precursor synthesis
MethylationCH₃I, THF, −78°C65%Introduction of C3/C12 methyl
Diels-Alder cyclizationToluene, 120°C, 12 h72%Tricyclic core assembly
Exo-methylene additionPh₃P=CH₂, DCM, rt58%C8 methylidene functionalization

Cyclization Strategies for Oxygenated Ring Systems

The 6,18-dioxatricyclo moiety necessitates precise oxa-Michael addition and transannular cyclization strategies. A patent-derived method involves treating a dienol ether with malonyl dichloride in dichloromethane (DCM) at 0°C to form a spirocyclic intermediate, which undergoes acid-catalyzed (H₂SO₄, 50°C) ring expansion to generate the 14-membered ring . This approach mirrors techniques used in synthesizing bicyclo[3.3.1]nonane derivatives, where selenium dioxide catalyzes the cyclization of β-dicarbonyl compounds .

For the 5,9-fused ring, photoinduced [2+2] cycloaddition has been explored. Irradiating a solution of the diene precursor in acetone with UV light (λ = 300 nm) induces bond formation between C5 and C9, with the reaction efficiency dependent on solvent polarity and temperature.

Functional Group Introduction and Stereochemical Control

The C7 and C17 ketone groups are introduced via Jones oxidation (CrO₃/H₂SO₄) of secondary alcohol intermediates. However, over-oxidation risks necessitate careful monitoring at 0°C. Alternatively, Swern oxidation (oxalyl chloride/DMSO) provides milder conditions, achieving 84% yield with minimal epimerization .

Stereochemical integrity at C3 and C12 is maintained using chiral auxiliaries . For example, (S)-proline-derived catalysts enforce enantioselectivity during alkylation, achieving >90% enantiomeric excess (ee) in model systems .

Optimization of Reaction Conditions

Solvent effects profoundly impact yield and selectivity. Polar aprotic solvents (e.g., DMF, DMSO) accelerate cyclization but may promote side reactions, whereas toluene balances reactivity and stability. Catalytic systems like palladium(II) acetate (5 mol%) enhance Diels-Alder kinetics, reducing reaction time from 12 h to 4 h .

Parameter Optimal Condition Impact on Yield
Temperature120°C (cyclization)+15% yield
CatalystPd(OAc)₂ (5 mol%)−3 h reaction time
SolventToluene72% vs. 58% (DMF)

Challenges in Purification and Scalability

Purifying This compound is complicated by its low solubility in common solvents. Crystallization from methanol/water/hexane (3:1:1) mixtures yields pure product but requires slow cooling to avoid amorphous precipitates . Chromatography on silica gel with ethyl acetate/hexane gradients (10–40%) resolves diastereomers but risks decomposition on prolonged exposure .

Recent Advances in Catalytic Methods

Emerging techniques include enzyme-mediated synthesis , where lipases (e.g., Candida antarctica) catalyze asymmetric acylations, achieving 89% ee for the C3 methyl group . Flow chemistry systems also show promise, enabling continuous Diels-Alder cyclization with 92% conversion efficiency at 150°C and 10 bar pressure.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing (3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[...]triene-7,17-dione, and how can they be methodologically addressed?

  • Answer : Synthesis challenges include stereochemical control (Z/E isomerism) and regioselectivity during cyclization. Strategies:

  • Use chiral catalysts (e.g., organocatalysts) to enforce stereoselectivity .
  • Employ high-resolution X-ray crystallography (as in ) to validate intermediates, ensuring correct ring closure and substituent positioning .
  • Monitor reaction kinetics via HPLC or NMR to optimize temperature and solvent polarity for regioselectivity .

Q. How can the compound’s crystal structure and hydrogen-bonding networks be experimentally resolved?

  • Answer :

  • Single-crystal X-ray diffraction (SCXRD) is critical. For example, used SCXRD to analyze hydrogen-bonding motifs (e.g., C11–H11B···O5 interactions, 2.57 Å H···A distance, 175° bond angle).
  • Data interpretation : Use software like SHELX or OLEX2 to model asymmetric units and symmetry operations (e.g., space group P-1) .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to resolve discrepancies .

Q. What analytical techniques are essential for characterizing the compound’s purity and functional groups?

  • Answer :

  • NMR spectroscopy : Detect methylidene (δ ~5.2 ppm in 1H^1H-NMR) and ketone groups (δ ~200 ppm in 13C^{13}C-NMR) .
  • IR spectroscopy : Identify carbonyl stretches (~1660–1698 cm1^{-1}) and ether linkages (~1100 cm1^{-1}) .
  • Mass spectrometry (ESI+) : Confirm molecular weight (e.g., m/z 619 [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s environmental fate and ecotoxicological impacts?

  • Answer :

  • Molecular dynamics (MD) simulations : Model interactions with environmental matrices (e.g., soil/water partitioning coefficients) .
  • QSAR models : Predict biodegradation pathways using descriptors like logP and topological polar surface area (TPSA) .
  • Experimental validation : Combine with lab studies (e.g., OECD 301F biodegradation tests) to verify computational predictions .

Q. What experimental designs are optimal for studying the compound’s bioactivity in interdisciplinary research?

  • Answer :

  • Split-split-plot designs : As in , assign variables hierarchically (e.g., trellis systems as main plots, rootstocks as subplots) to test bioactivity under controlled variables .
  • Dose-response assays : Use IC50_{50} or EC50_{50} metrics with 4-parameter logistic models to quantify potency.
  • Negative controls : Include analogs lacking the methylidene group to isolate mechanistic contributions .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Answer :

  • Cross-validation framework :
TechniqueParameterConflict Resolution
SCXRDBond angles/lengthsReference against DFT-optimized structures
1H^1H-NMRSplitting patternsCompare with Karplus equation predictions for dihedral angles .
  • Bayesian statistical analysis : Quantify confidence intervals for conflicting data points (e.g., torsional angles) .

Q. What frameworks guide the integration of theoretical models (e.g., MOF design) with experimental synthesis?

  • Answer :

  • Guiding Principle 2 ( ) : Link synthesis to conceptual frameworks like frontier molecular orbital (FMO) theory to predict reactivity .
  • Iterative design : Use DFT calculations (e.g., Gaussian 09) to optimize transition states for cycloaddition steps, then validate via SCXRD .
  • Failure analysis : Document steric clashes (e.g., methylidene vs. dioxane ring) to refine computational parameters .

Methodological Guidelines

  • Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic data (e.g., CIF files in ) .
  • Risk assessment : Use Safety Data Sheets (SDS) templates (as in ) to document hazards (e.g., LD50_{50}, GHS classifications) .
  • Bibliometric rigor : Apply ’s criteria (e.g., impact factor, citation diversity) to prioritize high-quality journals for literature reviews .

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